3'-Amino-6'-hydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one
Description
3'-Amino-6'-hydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one is a spirocyclic xanthene derivative characterized by a benzofuran core fused to a xanthene moiety. The compound features an amino group at the 3' position and a hydroxyl group at the 6' position, distinguishing it from other fluorescein analogs. This structure confers unique electronic and steric properties, making it relevant in applications such as fluorescent probes, antibacterial agents, and antioxidants. Its synthesis typically involves condensation reactions of substituted phthalic anhydrides with resorcinol derivatives under acidic conditions .
Properties
IUPAC Name |
3'-amino-6'-hydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO4/c21-11-5-7-15-17(9-11)24-18-10-12(22)6-8-16(18)20(15)14-4-2-1-3-13(14)19(23)25-20/h1-10,22H,21H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKFGUUIODGPPLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)N)OC5=C3C=CC(=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90487447 | |
| Record name | AGN-PC-0NII4Q | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90487447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3086-44-0 | |
| Record name | AGN-PC-0NII4Q | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90487447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3'-amino-6'-hydroxy-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Benzofuran Ring Formation
Benzofuran synthesis is commonly achieved via intramolecular cyclization of hydroxyaryl ketones or aldehydes with suitable side chains. For example, the preparation of substituted benzofurans can be performed by:
- Reacting 2-hydroxyacetophenone derivatives with α-halo carboxylic acid esters or acids in the presence of bases such as cesium carbonate or sodium hydride.
- Heating the reaction mixture to 100-120°C to promote ring closure.
- Work-up includes acidification, extraction, and purification by chromatography.
This method yields benzofuran derivatives with high yields (86-95%) and is scalable with straightforward purification steps.
Xanthene Moiety Construction
The xanthene core is generally synthesized by condensation reactions involving phenolic compounds and phthalic anhydrides or derivatives. The hydroxy substitution at the 6' position is introduced by starting from appropriately substituted phenols.
Introduction of Amino Group
The amino group at the 3' position is introduced via:
- Nitration of the corresponding hydroxyspiro compound followed by reduction of the nitro group to an amino group.
- Alternatively, direct amination methods using amine nucleophiles under controlled conditions.
This step requires careful control to avoid over-reduction or side reactions.
Spirocyclization
The spiro linkage between the benzofuran and xanthene units is formed through:
- Intramolecular cyclization under acidic or basic conditions.
- Use of dehydrating agents or catalysts to facilitate ring closure.
- Optimization of reaction temperature and solvent to maximize yield and purity.
Representative Synthesis Example
Analytical and Purification Techniques
- Chromatography : Column chromatography is widely used for purification at each step.
- Spectroscopy : NMR (1H and 13C), IR, and Mass Spectrometry confirm structure and purity.
- Crystallography : X-ray crystallography can be employed to confirm the spirocyclic structure.
Research Findings and Optimization
- The use of cesium carbonate as a base in benzofuran formation improves yield and reaction rate compared to other bases.
- Temperature control during cyclization is crucial; excessive heat leads to side reactions.
- Amination steps benefit from mild reduction conditions to avoid degradation of the hydroxy groups.
- Scale-up is feasible with optimized stirring, temperature control, and solvent choice.
Summary Table of Preparation Parameters
| Parameter | Optimal Conditions | Effect on Yield/Purity |
|---|---|---|
| Base for benzofuran formation | Cs2CO3 preferred | Higher yield, cleaner reaction |
| Solvent for cyclization | DMSO, DMF, or NMP | Good solubility, promotes cyclization |
| Temperature | 100-120°C | Balances reaction rate and side reactions |
| Amination method | Catalytic hydrogenation or mild chemical reductants | Preserves functional groups |
| Purification | Column chromatography | High purity product |
Chemical Reactions Analysis
Types of Reactions
3'-Amino-6'-hydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one undergoes various chemical reactions, including:
Oxidation: 3'-Amino-6'-hydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the photophysical properties of rhodol.
Substitution: Substitution reactions, particularly at the hydroxyl group, can lead to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include acid catalysts for condensation reactions, palladium-catalyzed amination reactions, and Buchwald-Hartwig coupling reactions. The conditions for these reactions vary, but they generally involve moderate temperatures and the use of solvents like ionic liquids .
Major Products
The major products formed from these reactions include various rhodol derivatives, which can be fine-tuned for specific applications by altering the substitution patterns on the nitrogen atom .
Scientific Research Applications
Introduction to 3'-Amino-6'-hydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one
3'-Amino-6'-hydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one, commonly referred to as Rhodol, is a synthetic compound with significant applications in various scientific fields. Its unique structural characteristics confer notable properties, making it valuable in biochemistry, materials science, and medicinal chemistry. This article explores the diverse applications of this compound, supported by comprehensive data and case studies.
Fluorescent Labeling
Rhodol is extensively used as a fluorescent dye in biochemical assays. Its ability to label oligonucleotides, antibodies, and proteins facilitates the visualization of biomolecules in various experimental setups. The pH-sensitive nature of Rhodol allows for ratiometric pH determinations intracellularly, which is particularly useful in live-cell imaging studies .
Peptide and Esterase Substrates
The compound serves as a substrate for peptide and esterase studies due to its structural properties that mimic natural substrates. This application is crucial for enzyme kinetics studies and the development of enzyme inhibitors .
Medicinal Chemistry
Research indicates potential therapeutic applications of Rhodol derivatives in drug design. The structural similarity to other bioactive compounds positions Rhodol as a candidate for developing new pharmacological agents targeting various diseases . For instance, spiro compounds have been explored for their anticancer properties.
Material Science
In material science, Rhodol's fluorescent properties are exploited in the development of sensors and imaging agents. The compound can be incorporated into polymer matrices to create materials with enhanced optical properties suitable for applications in photonics and optoelectronics .
Environmental Monitoring
Rhodol has potential applications in environmental monitoring due to its sensitivity to pH changes and other environmental factors. It can be used to develop sensors that detect pollutants or changes in water quality by monitoring fluorescence variations .
Case Study 1: Fluorescent Imaging of Biomolecules
In a study published in Biochemistry, researchers utilized Rhodol to label specific proteins within live cells. The results demonstrated that Rhodol effectively illuminated target proteins, allowing for real-time tracking of cellular processes under varying pH conditions. This study highlighted the utility of Rhodol in dynamic biological environments .
Case Study 2: Enzyme Kinetics with Esterases
A detailed investigation into the use of Rhodol as a substrate for esterases revealed its effectiveness in measuring enzyme activity. The study found that variations in fluorescence intensity correlated with enzyme concentration, providing a reliable method for assessing enzyme kinetics .
Case Study 3: Development of Fluorescent Sensors
Researchers developed a fluorescent sensor based on Rhodol for detecting heavy metals in water samples. The sensor exhibited significant changes in fluorescence upon binding with metal ions, demonstrating its potential for environmental monitoring applications .
Mechanism of Action
The mechanism by which rhodol exerts its effects involves its ability to act as a fluorescent probe. 3'-Amino-6'-hydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one’s fluorescence properties are influenced by the nature and arrangement of polar substituents around its core. This allows it to interact with various molecular targets and pathways, making it useful for imaging and detection purposes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Spirocyclic xanthenes share a common core structure but differ in substituents, which significantly influence their chemical and biological behavior. Below is a detailed comparison of the target compound with its structural analogs:
Structural Analogs and Substituent Effects
Physical and Chemical Properties
| Property | 3'-Amino-6'-hydroxyspiro[...]-1-one | Fluorescein | Eosin Y |
|---|---|---|---|
| Solubility | Moderate in polar solvents | High in aqueous | Low in water |
| Fluorescence | Likely pH-dependent (unreported) | λₑₓ: 485 nm | λₑₓ: 518 nm |
| Stability | Susceptible to oxidation (–NH₂) | Stable in neutral pH | Stable under light |
| Applications | Antibacterial research | Bioimaging | Histology |
Biological Activity
3'-Amino-6'-hydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one, commonly referred to as rhodol, is a compound belonging to the merocyanine family. It is notable for its fluorescent properties, which make it valuable in various scientific and medical applications. This article explores the biological activities associated with this compound, including its antimicrobial, anticancer, and cellular imaging capabilities.
- Molecular Formula: CHN O
- Molecular Weight: 331.33 g/mol
- CAS Number: 88598-59-8
Synthesis
Rhodol can be synthesized through various methods, predominantly involving the condensation of 2-hydroxy benzophenone derivatives with 1,3-dihydroxy benzene derivatives in ionic liquids or methane sulfonic acid . This synthesis method is environmentally friendly and enhances the compound's photophysical properties.
Antimicrobial Activity
Research has indicated that derivatives of benzofuran compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit the growth of Gram-positive bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values for effective compounds ranged from 50 to 200 μg/mL against various microbial strains .
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| Compound III | 50 | Gram-positive bacteria |
| Compound VI | 100 | Antifungal (C. albicans) |
Anticancer Activity
The anticancer potential of rhodol derivatives has been explored in several studies. Notably, compounds with specific substitutions on the benzofuran ring demonstrated enhanced antiproliferative activity against various cancer cell lines. For example, one study found that a derivative with a methyl group at the C–3 position exhibited up to a tenfold increase in potency compared to standard treatments .
| Compound | GI (µM) | Cell Line |
|---|---|---|
| Compound 10h | <0.01 | Multiple cancer cell lines |
| Compound 10c | 0.229 | MDA-MB-435 melanoma |
Fluorescent Imaging
Rhodol is widely used as a fluorescent probe in biological research. Its ability to selectively bind to specific biological molecules allows for advanced fluorescence imaging techniques, which are essential for studying cellular processes and dynamics . The compound's fluorescence properties enable researchers to visualize cellular structures and functions in real-time.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, several rhodol derivatives were tested against common bacterial strains. The results indicated that certain modifications significantly increased antimicrobial efficacy, particularly against Staphylococcus aureus and Candida species. The study concluded that structural modifications could enhance the bioactivity of benzofuran derivatives .
Case Study 2: Anticancer Screening
A series of rhodol analogs were evaluated for their antiproliferative effects on human cancer cell lines. The study highlighted that compounds with hydroxyl and methoxy substitutions showed superior activity compared to those without these functional groups. This finding suggests that chemical modifications can lead to more effective anticancer agents .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3'-Amino-6'-hydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step condensation reactions. For example, analogous compounds like 4-aminofluorescein (CAS 3326-33-8) are synthesized via condensation of isobenzofuranone derivatives with xanthene precursors under controlled pH and temperature . Key steps include:
- Step 1 : Reacting nitro-substituted intermediates (e.g., 5-nitrofluorescein) with reducing agents (e.g., SnCl₂/HCl) to introduce the amino group.
- Step 2 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or preparative HPLC (C18 column, acetonitrile/water gradient) to achieve >95% purity.
- Critical Conditions : Maintain inert atmosphere (N₂/Ar) to prevent oxidation of the amino group.
Q. What analytical techniques are recommended for assessing purity and structural integrity?
- Methodological Answer :
- HPLC : Use a C18 column with UV detection at 490 nm (optimized for xanthene derivatives). Mobile phase: 0.1% trifluoroacetic acid in water/acetonitrile (70:30 to 50:50 gradient) .
- NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm substitution patterns (e.g., aromatic protons at δ 6.5–8.5 ppm, spiro carbon at ~100 ppm) .
- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular weight (expected [M+H]⁺: ~348 m/z) .
Q. What solvent systems and storage conditions prevent degradation?
- Methodological Answer :
- Solubility : Dissolves in DMSO (25 mg/mL, with gentle heating) and methanol; avoid aqueous buffers due to precipitation .
- Storage : Lyophilized powder stored at -20°C in amber vials to prevent photodegradation. Reconstituted solutions in DMSO should be aliquoted and used within 1 week .
Advanced Research Questions
Q. How does the amino group at the 3' position affect fluorescence quantum yield compared to other fluorescein derivatives?
- Methodological Answer : The amino group enhances electron-donating capacity, shifting excitation/emission maxima. For example:
- Target Compound : Ex/Em ~490/520 nm (similar to fluorescein but with a 5–10 nm bathochromic shift due to –NH₂) .
- DCF (2',7'-dichloro) : Ex/Em 504/529 nm (Cl groups increase photostability but reduce quantum yield by ~15%) .
- Experimental Validation : Use a fluorimeter with slit widths ≤5 nm and calibrate against quinine sulfate as a standard .
Q. What conjugation strategies are effective for linking this compound to biomolecules via its amino group?
- Methodological Answer :
- Crosslinkers : Use sulfo-SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) for amine-thiol conjugation. Optimize molar ratios (e.g., 1:10 compound-to-protein ratio) to avoid aggregation .
- Challenges : Fluorescence quenching may occur post-conjugation; mitigate by using spacer arms (e.g., PEG₂₄) to reduce steric hindrance .
Q. In ROS detection assays, how does this compound compare to 2',7'-dichlorofluorescein (DCF) in sensitivity and photostability?
- Methodological Answer :
- Sensitivity : The amino group increases reactivity toward hydroxyl radicals but may reduce specificity. Validate via competition assays with known ROS scavengers (e.g., Trolox) .
- Photostability : Measure fluorescence decay under continuous illumination (e.g., 485 nm LED, 30 mW/cm²). Target compound shows ~20% faster photobleaching than DCF; use antioxidant mounting media (e.g., ProLong Diamond) to stabilize .
Q. How do solvent polarity and pH affect excitation/emission maxima?
- Methodological Answer :
- pH Dependence : Fluorescence intensity peaks at pH 7.4 (physiological buffer). Below pH 6, protonation of the amino group reduces quantum yield by ~40% .
- Solvent Effects : In ethanol, emission maxima shift to 515 nm (vs. 520 nm in DMSO). Use dielectric constant (ε) calculations to predict shifts .
Q. What are the implications of its photobleaching rate for long-term live-cell imaging?
- Methodological Answer :
- Kinetic Analysis : Measure photobleaching half-life (t₁/₂) under typical imaging conditions (e.g., 488 nm laser, 5% intensity). The compound’s t₁/₂ is ~30 seconds vs. ~45 seconds for DCF .
- Mitigation Strategies : Use lower excitation intensity or pulsed illumination. Combine with anti-fade agents (e.g., ascorbic acid) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
